

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

IUPAC nomenclature

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Compound of Interest

Compound Name: 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

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An In-depth Technical Guide to the IUPAC Nomenclature of **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**

Introduction

In the fields of medicinal chemistry and drug development, unambiguous communication is paramount. The structural complexity of novel chemical entities demands a systematic and universally understood language. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential framework, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed deconstruction of the IUPAC name for a specific substituted heterocycle, **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**, designed for researchers and scientists who require a deep and practical understanding of heterocyclic nomenclature.

Pillar 1: The Heterocyclic Core - Pyrazole

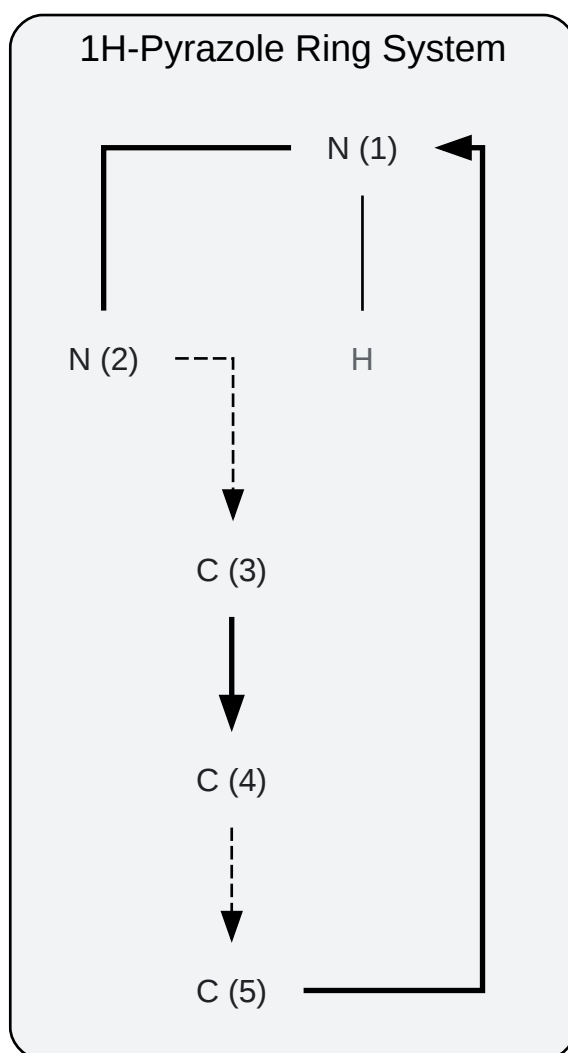
The foundation of the name is "pyrazole." Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms.^[1] Understanding the numbering and properties of this core ring is the first step in deciphering the full IUPAC name.

Numbering the Pyrazole Ring

According to IUPAC's Hantzsch-Widman nomenclature for heterocyclic compounds, the numbering of the ring is a critical first step.^[2] The rules dictate the following priority for pyrazole:

- **Heteroatom Priority:** In a ring with more than one type of heteroatom, priority is given based on the element's group in the periodic table (e.g., Oxygen > Sulfur > Nitrogen). Since pyrazole contains only nitrogen, both heteroatoms are of equal priority.
- **Lowest Locants:** Numbering begins at one of the nitrogen atoms and proceeds around the ring in a direction that gives the other heteroatoms the lowest possible numbers (locants). In pyrazole, this means the two nitrogen atoms will always be at positions 1 and 2.
- **Indicated Hydrogen (1H):** Pyrazole is an aromatic ring with the maximum number of non-cumulative double bonds.^[3] To satisfy the valency of the nitrogen atoms, one of them must bear a hydrogen atom. The position of this hydrogen is crucial and is indicated by an italicized capital H preceded by its locant.^[4] Thus, the parent compound is named 1H-pyrazole.

The diagram below, generated using Graphviz, illustrates the standard IUPAC numbering for the 1H-pyrazole core.



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Caption: IUPAC numbering convention for the 1H-pyrazole ring.

Pillar 2: Defining the Substituents

With the parent heterocycle established, we now turn to the prefixes that define the groups attached to this core.

Methyl Groups ("1,4-dimethyl")

The prefix "dimethyl" indicates the presence of two methyl (-CH_3) groups. The numbers "1,4-" are the locants specifying their points of attachment to the pyrazole ring.

- 1-methyl: One methyl group replaces the hydrogen atom on the nitrogen at position 1. This is a common substitution in medicinal chemistry, as it can block metabolic degradation and tune the electronic properties of the ring.
- 4-methyl: The second methyl group is attached to the carbon atom at position 4.

Sulfonyl Chloride Group ("5-sulfonyl chloride")

This part of the name denotes a sulfonyl chloride ($-\text{SO}_2\text{Cl}$) functional group.

- Sulfonyl: This term refers to the $-\text{SO}_2-$ group.^[5]
- Chloride: This indicates the presence of a chlorine atom attached to the sulfur.
- 5-: The locant "5" specifies that this entire functional group is attached to the carbon atom at position 5 of the pyrazole ring. Sulfonyl chlorides are important functional groups in drug discovery as they are precursors to sulfonamides, a common class of therapeutic agents.^[6]

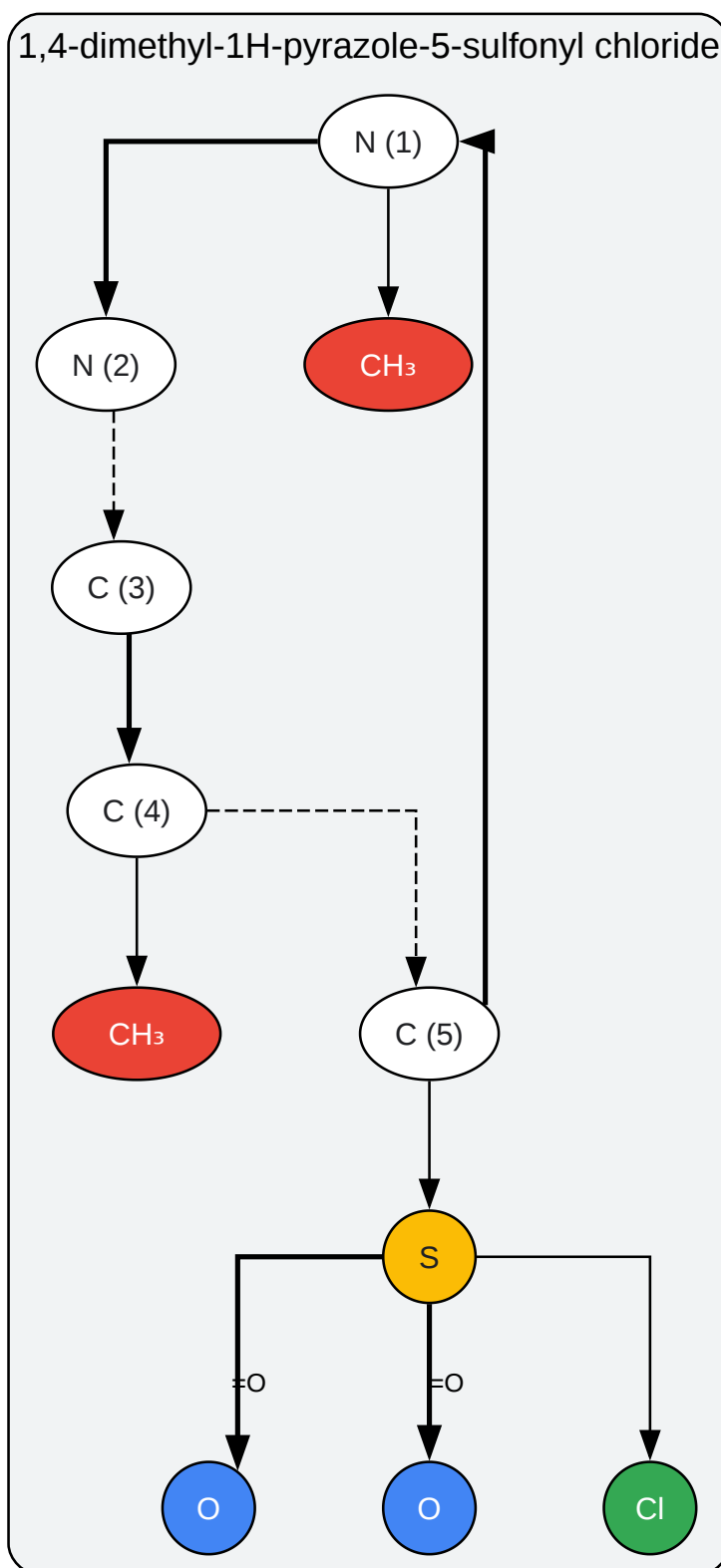
Pillar 3: Assembling the Final Structure and Name

By combining the rules for the parent heterocycle and its substituents, we can construct the final name and verify its corresponding structure in a step-by-step, self-validating process.

- Start with the parent: 1H-pyrazole.
- Add the first methyl group: A methyl group at position 1 replaces the indicated hydrogen. The name becomes 1-methyl-1H-pyrazole.
- Add the second methyl group: A methyl group is attached at position 4. The name is now 1,4-dimethyl-1H-pyrazole.
- Add the sulfonyl chloride group: The $-\text{SO}_2\text{Cl}$ group is attached at position 5. This group is treated as a suffix to the parent name. The final, complete IUPAC name is **1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride**.

The following diagram provides a visual representation of the final molecule, with all components clearly labeled according to IUPAC nomenclature.

1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

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